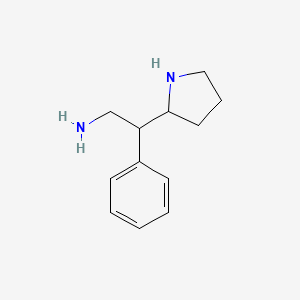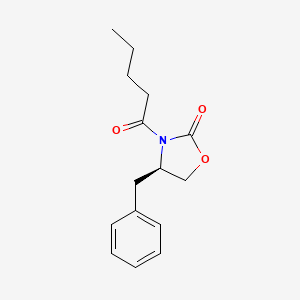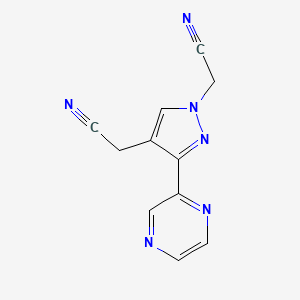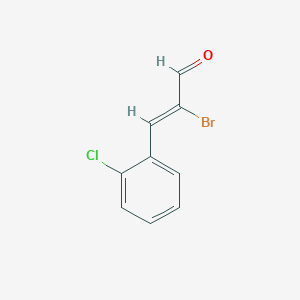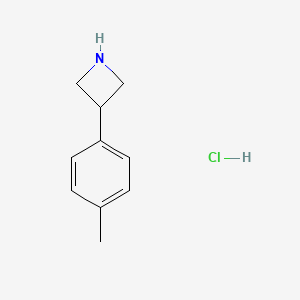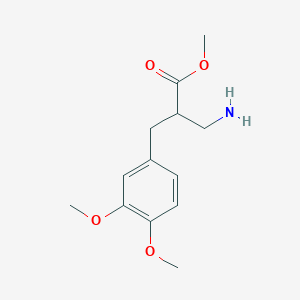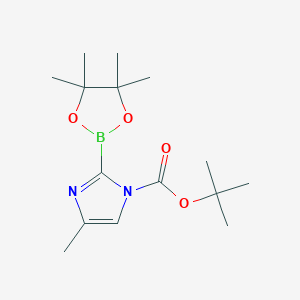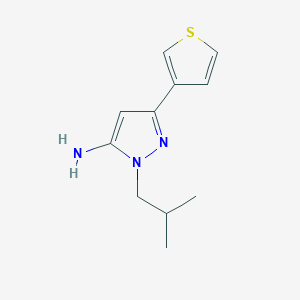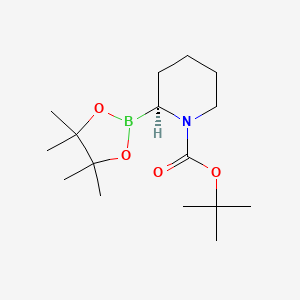
tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a dioxaborolane moiety. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron-containing compounds.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert it into different boron-containing species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It may be used in the development of boron-based drugs or as a tool in biochemical studies.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its boron moiety. Boron-containing compounds can form reversible covalent bonds with biomolecules, which can modulate their activity. The pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds include other boron-containing piperidine derivatives and tert-butyl esters. What sets tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate apart is its unique combination of a piperidine ring and a dioxaborolane moiety, which imparts distinct reactivity and properties. Other similar compounds might include:
- tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine-1-carboxylate .
Propriétés
Formule moléculaire |
C16H30BNO4 |
|---|---|
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3/t12-/m1/s1 |
Clé InChI |
YLTQCJDLGHTJDE-GFCCVEGCSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCCN2C(=O)OC(C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


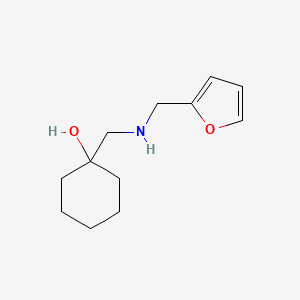
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
